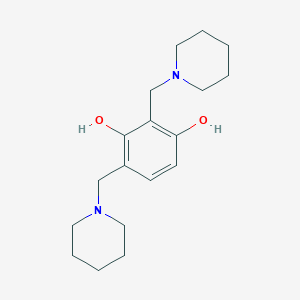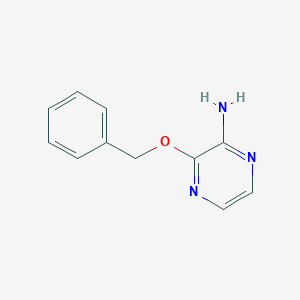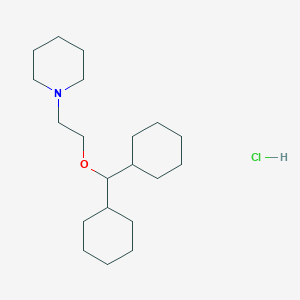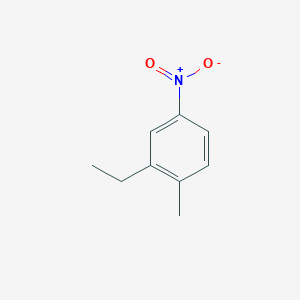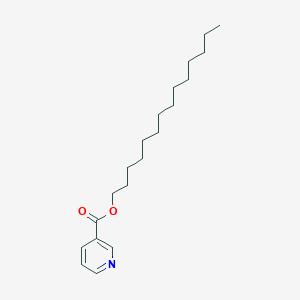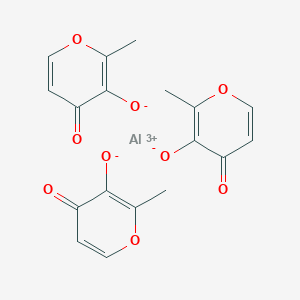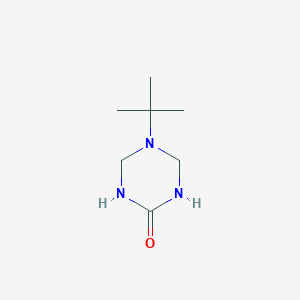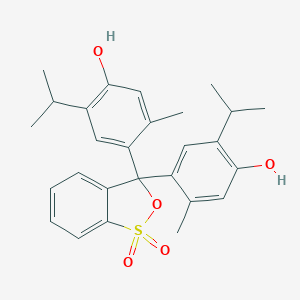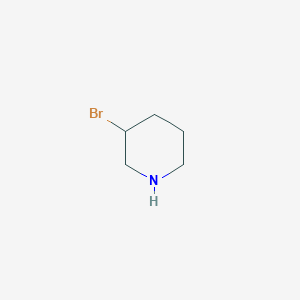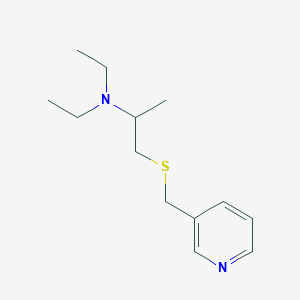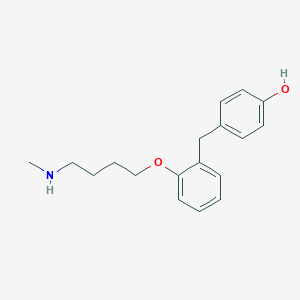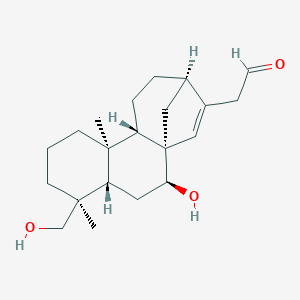
Episinfernal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Episinfernal is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Applications De Recherche Scientifique
Episinfernal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the therapeutic potential of this compound, particularly in the development of new drugs and treatments.
Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Episinfernal typically involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pressures to ensure the desired product is obtained.
Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce this compound on a commercial scale.
Automated Systems: Advanced machinery and automation are employed to maintain precise reaction conditions and monitor the progress of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Episinfernal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: Substitution reactions occur when specific functional groups in this compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
Mécanisme D'action
The mechanism of action of Episinfernal involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to particular enzymes or receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Episinfernal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Epinephrine and Adrenaline share some structural similarities with this compound.
Uniqueness: Unlike these compounds, this compound exhibits distinct reactivity and stability under certain conditions, making it valuable for specific applications.
Propriétés
Numéro CAS |
107602-89-1 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-[(1R,2S,4S,5S,9R,10S,13R)-2-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]acetaldehyde |
InChI |
InChI=1S/C21H32O3/c1-19(13-23)7-3-8-20(2)16-5-4-14-11-21(16,12-15(14)6-9-22)18(24)10-17(19)20/h9,12,14,16-18,23-24H,3-8,10-11,13H2,1-2H3/t14-,16+,17-,18+,19-,20+,21-/m1/s1 |
Clé InChI |
QIILVVQSUDKWRM-USNPJKINSA-N |
SMILES isomérique |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C4)CC=O)O)C)CO |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


